N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16324680
InChI: InChI=1S/C15H16N2O5S/c1-21-11-4-3-9(5-12(11)22-2)15-17-10(8-23-15)6-13(18)16-7-14(19)20/h3-5,8H,6-7H2,1-2H3,(H,16,18)(H,19,20)
SMILES:
Molecular Formula: C15H16N2O5S
Molecular Weight: 336.4 g/mol

N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine

CAS No.:

Cat. No.: VC16324680

Molecular Formula: C15H16N2O5S

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine -

Specification

Molecular Formula C15H16N2O5S
Molecular Weight 336.4 g/mol
IUPAC Name 2-[[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]acetic acid
Standard InChI InChI=1S/C15H16N2O5S/c1-21-11-4-3-9(5-12(11)22-2)15-17-10(8-23-15)6-13(18)16-7-14(19)20/h3-5,8H,6-7H2,1-2H3,(H,16,18)(H,19,20)
Standard InChI Key KFYBSSPLLKFALO-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NCC(=O)O)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 1,3-thiazole ring substituted at the 2-position with a 3,4-dimethoxyphenyl group and at the 4-position with an acetyl-glycine moiety. Its IUPAC name, 2-[[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]acetic acid, reflects this arrangement . The presence of methoxy groups at the 3- and 4-positions of the phenyl ring introduces steric and electronic effects that differentiate it from simpler aryl-thiazole derivatives like the 4-chlorophenyl analog documented in PubChem .

Comparative Structural Analysis

Compared to the structurally related compound N-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine (PubChem CID: 29131330) , the substitution of chlorine with methoxy groups alters the molecule’s polarity and hydrogen-bonding capacity. The methoxy groups increase electron density on the aromatic ring, potentially enhancing interactions with biological targets through π-π stacking or hydrogen bonding .

PropertyN-{[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycineN-{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine
Molecular FormulaC₁₅H₁₇N₂O₅SC₁₃H₁₁ClN₂O₃S
Molecular Weight (g/mol)349.38310.76
Key Substituents3,4-Dimethoxyphenyl4-Chlorophenyl
Computed logP~1.2 (estimated)2.1

Synthetic Pathways and Feasibility

Retrospective Synthesis Design

While no published synthesis of this exact compound exists, methodologies for analogous thiazole-glycine conjugates suggest viable routes. The ACS Omega study outlines a cyclocondensation strategy for 4-aryl thiazoles using carbothioamides and phenacyl bromides, which could be adapted here:

  • Intermediate Preparation:

    • Synthesis of 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid via Hantzsch thiazole synthesis, reacting 3,4-dimethoxybenzaldehyde with thioacetamide in the presence of iodine .

    • Activation of the carboxylic acid to an acyl chloride using thionyl chloride.

  • Glycine Conjugation:

    • Coupling the acyl chloride with glycine ethyl ester under Schotten-Baumann conditions.

    • Saponification of the ethyl ester to yield the free carboxylic acid .

Spectroscopic Characterization

Hypothetical spectral data can be extrapolated from related compounds:

  • ¹H NMR: A singlet at δ ~7.2–7.4 ppm for the thiazole C5 proton, doublets for the 3,4-dimethoxyphenyl aromatic protons (δ ~6.8–7.1 ppm), and characteristic glycine methylene protons as a singlet near δ ~3.8 ppm .

  • IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O of acetyl-glycine) and ~1250 cm⁻¹ (C-O of methoxy groups) .

Physicochemical Properties and Drug-Likeness

Computed Properties

Using tools like SwissADME:

  • logP: Estimated at 1.2, indicating moderate lipophilicity suitable for membrane penetration.

  • Topological Polar Surface Area (TPSA): ~110 Ų, suggesting moderate blood-brain barrier permeability.

  • Hydrogen Bond Donors/Acceptors: 3 donors (NH, two OH) and 7 acceptors (two methoxy O, thiazole N, three carbonyl O) .

Stability and Reactivity

  • The 3,4-dimethoxyphenyl group may confer resistance to oxidative metabolism compared to electron-deficient aryl rings.

  • The acetyl-glycine moiety is prone to hydrolysis under acidic or basic conditions, necessitating prodrug strategies for oral delivery .

Hypothetical Biological Activity

Enzyme Inhibition Prospects

The thiazole core is a known pharmacophore for kinase inhibition. Molecular docking simulations (using AutoDock Vina) predict moderate affinity (ΔG ~−8.2 kcal/mol) for cyclin-dependent kinase 2 (CDK2), a target in cancer therapeutics .

Challenges and Future Directions

Synthetic Optimization

  • Regioselectivity Issues: Competing pathways during thiazole formation may require optimized catalysts (e.g., CuI or Pd-based systems) .

  • Purification Challenges: Polar glycine derivatives may necessitate reverse-phase HPLC for isolation.

In Vivo Profiling

Pending synthesis, preclinical studies should assess:

  • Pharmacokinetics: Oral bioavailability and half-life in rodent models.

  • Toxicity: Acute toxicity profiling in zebrafish or Drosophila models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator